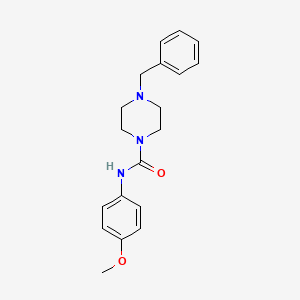
N-benzyl-N'-(4-methoxyphenylcarbamoyl)piperazine
Cat. No. B8415157
M. Wt: 325.4 g/mol
InChI Key: HMOJAESOEYBTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04607034
Procedure details


Suspension of 3.25 g. (10 mmole) of N-benzyl-N'-(4-methoxyphenylcarbamoyl)piperazine and 0.10 g. of 5%-palladium-carbon was stirred under hydrogen at 60° C. for 7 hours. After the catalyst was filtered off, ethanol was evaporated under reduced pressure to give 1.92 g. of the desired product as oily substance.
Quantity
10 mmol
Type
reactant
Reaction Step One

Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Name
Yield
81.7%
Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:24])[NH:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[C].[Pd]>[CH3:23][O:22][C:19]1[CH:20]=[CH:21][C:16]([NH:15][C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[O:24])=[CH:17][CH:18]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C(NC1=CC=C(C=C1)OC)=O
|
Step Two
|
Name
|
palladium-carbon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Suspension of 3.25 g
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After the catalyst was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ethanol was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 1.92 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)NC(=O)N1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 81.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
